molecular formula C17H17ClN4O2 B3887901 (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE

(Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE

Cat. No.: B3887901
M. Wt: 344.8 g/mol
InChI Key: GCDNRXNIYPHICA-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a nitrophenyl group. Compounds with such structures are often studied for their potential pharmacological activities, including their roles as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves the reaction of 4-chlorophenylpiperazine with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology

Studies may explore its potential as a ligand for biological receptors, influencing various physiological processes.

Medicine

Research might investigate its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

Industry

The compound could be used in the development of new materials or as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE exerts its effects would depend on its interaction with specific molecular targets. For instance, it might bind to certain receptors or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE
  • N-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE

Uniqueness

The presence of the chlorophenyl and nitrophenyl groups in the compound provides unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-15-4-6-16(7-5-15)20-8-10-21(11-9-20)19-13-14-2-1-3-17(12-14)22(23)24/h1-7,12-13H,8-11H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDNRXNIYPHICA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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